4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

CAS No.: 898753-88-3

Cat. No.: VC2302431

Molecular Formula: C17H16BrFO

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898753-88-3 |

|---|---|

| Molecular Formula | C17H16BrFO |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

| Standard InChI Key | SEMSCAPGMFMALF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structure

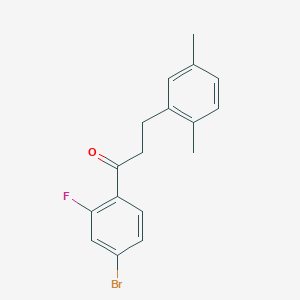

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, with the molecular formula C₁₇H₁₆BrFO, is an aromatic ketone featuring multiple functional groups and substituents . The compound's IUPAC name is 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one, highlighting its structural elements .

Structural Components

The compound consists of several key structural elements:

-

A propiophenone backbone (propan-1-one with phenyl substituents)

-

A 4'-bromo substituent on one phenyl ring

-

A 2'-fluoro substituent on the same phenyl ring

-

A 2,5-dimethylphenyl group attached via a propyl chain

This structure can be represented using the SMILES notation:

O=C(C1=CC=C(Br)C=C1F)CCC2=CC(C)=CC=C2C

Chemical Identifiers

Table 1: Chemical Identifiers of 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 898753-88-3 |

| Molecular Formula | C₁₇H₁₆BrFO |

| Molecular Weight | 335.21 g/mol |

| MDL Number | MFCD03843746 |

| Synonyms | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)- |

The chemical structure features key functional groups that contribute to its chemical behavior and potential applications .

Physical and Chemical Properties

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications.

Basic Physical Properties

Based on computational predictions and structural analysis, this compound exhibits the following physical properties:

Table 2: Physical Properties of 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

| Property | Value | Method |

|---|---|---|

| Physical State | Solid (presumed) | Based on similar compounds |

| Boiling Point | 436.9±45.0 °C | Predicted value |

| Density | 1.334±0.06 g/cm³ | Predicted value |

| Appearance | Crystalline solid (presumed) | Based on similar compounds |

The high boiling point is characteristic of compounds with similar molecular weight and functional groups, reflecting strong intermolecular forces .

Spectroscopic Properties

Though specific spectroscopic data for 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone is limited in the available literature, related compounds with similar structures typically show characteristic patterns in various spectroscopic analyses:

-

NMR Spectroscopy: The aromatic protons typically appear in the range of 7.0-8.0 ppm, while the methyl groups on the 2,5-dimethylphenyl ring generally show signals around 2.0-2.5 ppm.

-

IR Spectroscopy: Expected to exhibit a strong carbonyl stretch around 1680-1700 cm⁻¹, characteristic of the ketone functional group.

Chemical Reactivity

The reactivity of 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone is influenced by several structural features:

-

The carbonyl group can participate in nucleophilic addition reactions.

-

The bromine substituent at the 4' position enhances electrophilicity and serves as a potential site for coupling reactions.

-

The fluorine at the 2' position affects electronic distribution and potentially improves lipophilicity.

-

The methyl groups on the 2,5-dimethylphenyl moiety can influence reactivity through inductive effects.

Synthesis and Production Methods

Friedel-Crafts Acylation

A likely synthetic route involves Friedel-Crafts acylation, which is commonly employed for the preparation of related propiophenone derivatives:

-

Reaction of 2,5-dimethylbenzene with a suitable acylating agent

-

Introduction of the bromine and fluorine substituents either before or after the acylation step

-

Potential use of Lewis acid catalysts such as aluminum chloride (AlCl₃)

Alternative Synthetic Approaches

Other potential synthetic routes might include:

-

Wittig reactions followed by reduction of the resulting double bond

-

Cross-coupling reactions using palladium catalysts

-

Grignard reactions with appropriate starting materials

Reaction Conditions

Optimal reaction conditions for the synthesis would likely include:

-

Temperature range: Typically 0-5°C for the initial reaction steps

-

Solvents: Anhydrous dichloromethane or chloroform

-

Catalysts: Lewis acids for acylation reactions

-

Inert atmosphere: To prevent unwanted side reactions with moisture or oxygen

Purification Methods

Purification of 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone would typically involve:

-

Recrystallization from appropriate solvents

-

Column chromatography using silica gel

-

Potential use of preparative HPLC for high-purity requirements

Applications and Research Significance

Pharmaceutical Applications

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone and related compounds have potential pharmaceutical applications due to their structural features:

-

Building Block in Drug Synthesis: The presence of both bromine and fluorine atoms provides opportunities for further chemical modifications, making it valuable in pharmaceutical synthesis.

-

Medicinal Chemistry Research: The fluorine substituent is known to enhance metabolic stability and improve lipophilicity of compounds, properties that are desirable in drug development.

-

Bioactive Potential: Related propiophenone derivatives have shown various biological activities, suggesting potential applications in developing new therapeutic agents.

Organic Synthesis Applications

This compound can serve as an important intermediate in organic synthesis due to its functional groups:

-

Coupling Reactions: The bromine substituent provides a site for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

-

Carbonyl Chemistry: The ketone group allows for numerous transformations, including reductions, oxidations, and nucleophilic additions.

-

Structure-Activity Relationship Studies: The compound can be used to explore the effects of halogen substitution patterns on chemical reactivity and biological activity.

Structure-Activity Relationships

Effect of Fluorine Substitution

The presence of a fluorine atom at the 2' position potentially confers several important properties:

-

Enhanced Lipophilicity: Fluorine substitution typically increases lipophilicity, which can improve cell membrane penetration in biological systems.

-

Metabolic Stability: Fluorine substituents often block metabolic sites, potentially increasing the half-life of compounds derived from this intermediate.

-

Binding Affinity: The electronegative nature of fluorine can influence electronic distribution, potentially enhancing binding interactions with biological targets.

Significance of Bromine at the 4' Position

The bromine substituent at the 4' position contributes to the compound's properties and utility:

-

Synthetic Versatility: Provides a reactive site for further modifications through various coupling reactions.

-

Electronic Effects: Influences the electron density of the aromatic ring, affecting reactivity.

-

Potential Biological Activity: Bromine substitution can contribute to interactions with biological targets through hydrophobic and electronic effects.

Role of the 2,5-Dimethylphenyl Group

-

Steric Effects: The methyl groups create specific steric environments that can influence reactivity and binding characteristics.

-

Electronic Effects: Methyl groups donate electron density to the aromatic ring through inductive effects.

-

Conformation: The substitution pattern influences the preferred conformation of the molecule, potentially affecting its interactions with biological targets or catalysts.

| Supplier | Product Number | Purity | Package Size | Price (USD) | Price Date |

|---|---|---|---|---|---|

| Matrix Scientific | 110547 | 97% | 1g | $437 | 2021/12/16 |

| Matrix Scientific | 110547 | 97% | 2g | $726 | 2021/12/16 |

| Rieke Metals | 6127-2800-49 | 97% | 1g | $467 | 2021/12/16 |

| Rieke Metals | 6127-2800-49 | 97% | 2g | $875 | 2021/12/16 |

| American Custom Chemicals Corporation | HCH0030805 | 95.00% | 1G | $1006.58 | 2021/12/16 |

The significant price variation between suppliers suggests differences in synthesis methods, purification processes, or market positioning .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume